molecular formula C22H22O6 B2814774 (Z)-tert-butyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-78-2

(Z)-tert-butyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2814774
CAS No.: 623117-78-2
M. Wt: 382.412
InChI Key: FCEUMJSCWSMMHS-ODLFYWEKSA-N
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Description

The compound "(Z)-tert-butyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" is a benzofuran derivative featuring a 3-methoxybenzylidene substituent at the 2-position of the benzofuran core. Its structure includes a tert-butyl acetate ester at the 6-position, which enhances steric protection and modulates solubility.

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-16-8-9-17-18(12-16)27-19(21(17)24)11-14-6-5-7-15(10-14)25-4/h5-12H,13H2,1-4H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEUMJSCWSMMHS-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The final step is the esterification of the resulting compound with tert-butyl bromoacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can yield alcohol derivatives, especially at the carbonyl group of the benzofuran ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds (derived from the evidence) provide a basis for comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
(Z)-tert-butyl 2-((2-(2H-chromen-3-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 2H-chromen-3-yl C₂₅H₂₄O₆ 420.45 4.8 6 6 78.9
(Z)-methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-butylphenyl C₂₂H₂₂O₅ 366.40 5.2 5 6 61.8
(Z)-tert-butyl 2-((2-(3-methylthiophen-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-methylthiophen-2-yl C₂₀H₂₀O₅S 372.40 4.6 6 6 90.1

Key Observations

Substituent Effects on Lipophilicity (XLogP3):

  • The 4-tert-butylphenyl analog (XLogP3 = 5.2) exhibits the highest lipophilicity due to its bulky hydrophobic tert-butyl group .
  • The 3-methylthiophen-2-yl analog (XLogP3 = 4.6) shows reduced lipophilicity compared to the chromenyl analog (XLogP3 = 4.8), likely due to sulfur's polarizability and steric effects .

Hydrogen Bonding and Solubility: The chromenyl and thiophenyl analogs (6 hydrogen bond acceptors) may exhibit lower aqueous solubility than the 4-tert-butylphenyl analog (5 acceptors) . The thiophenyl analog’s higher topological polar surface area (90.1 Ų vs.

The 3-methoxybenzylidene group (hypothetical in the target compound) would introduce electron-donating methoxy effects, likely altering π-π stacking interactions compared to electron-withdrawing or neutral substituents in the analogs.

Synthetic and Reactivity Considerations: The chromenyl analog’s fused benzopyran system may confer unique photophysical properties, such as fluorescence, which are absent in the other analogs .

Research Implications

  • Drug Design: The 4-tert-butylphenyl analog’s high lipophilicity may favor blood-brain barrier penetration, making it relevant for central nervous system-targeted therapies .
  • Material Science: The chromenyl analog’s extended conjugation system could be leveraged in organic electronics or as a fluorophore .
  • Catalysis: The thiophenyl analog’s sulfur moiety may serve as a ligand in transition-metal catalysis or as a redox-active component .

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